molecular formula C5H2BrClO2 B1334073 5-Bromofuran-2-carbonyl chloride CAS No. 26726-16-9

5-Bromofuran-2-carbonyl chloride

Cat. No.: B1334073
CAS No.: 26726-16-9
M. Wt: 209.42 g/mol
InChI Key: QLVNUZPODFIOGC-UHFFFAOYSA-N
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Description

5-Bromofuran-2-carbonyl chloride is an organic compound with the molecular formula C5H2BrClO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromofuran-2-carbonyl chloride can be synthesized through the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . Another method involves the use of oxalyl chloride as a reagent, which also facilitates the conversion of the carboxylic acid to the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromofuran-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Bromofuran-2-carbonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and properties of the compound. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization .

Properties

IUPAC Name

5-bromofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVNUZPODFIOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373693
Record name 5-bromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26726-16-9
Record name 5-bromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26726-16-9
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Synthesis routes and methods I

Procedure details

21.0 g of 5-bromo-2-furancarboxylic acid were suspended in 650 ml of toluene and 40 ml of thionyl chloride and the suspension was heated to reflux for 2 hours. The reaction solution was thereafter concentrated, whereby 5-bromo-2-furancarboxylic acid chloride was obtained as the residue.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-furoic acid (2.1 g, 6.856 mmol) in THF (20 mL) was added oxalyl chloride (0.66 mL, 7.541 mmol). 2 drops of DMF were then added to the reaction mixture, with bubbles of CO observed to come out vigorously. Oxalyl chloride ((COCl)2) (0.1 mL) was then added. The reaction mixture was stirred at room temperature for 10 min and at 90° C. for 10 min. Solvent and excess (COCl)2 were taken off under vacuum to yield 5-bromo-furan-2-carbonyl chloride as a pale yellow crystalline solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

At 0° C., to a stirred solution of 5-bromofuran-2-carboxylic acid (3.00 g, 15.7 mmol) in DCM (30 mL) was added dropwise oxalyl dichloride (4.50 mL, 47.1 mmol). Then the resulted mixture was stirred at room temperature for 2 h. TLC and LC-MS showed no starting material. The volatile was removed under reduced pressure and the residual yellow solid was used without further purification (3.20 g, quant.)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromofuran-2-carbonyl chloride
Reactant of Route 2
5-Bromofuran-2-carbonyl chloride
Reactant of Route 3
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5-Bromofuran-2-carbonyl chloride

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